molecular formula C15H13IN2O3S B249358 N-[(2-hydroxy-5-methoxyphenyl)carbamothioyl]-4-iodobenzamide

N-[(2-hydroxy-5-methoxyphenyl)carbamothioyl]-4-iodobenzamide

Katalognummer B249358
Molekulargewicht: 428.2 g/mol
InChI-Schlüssel: FONAMCOBHWMJSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(2-hydroxy-5-methoxyphenyl)carbamothioyl]-4-iodobenzamide, also known as GW9662, is a synthetic compound that has been widely used in scientific research for its ability to selectively inhibit peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a crucial role in regulating adipocyte differentiation, glucose homeostasis, and inflammation. The inhibition of PPARγ by GW9662 has been shown to have significant implications in various fields of research, including cancer biology, metabolic disorders, and immunology.

Wirkmechanismus

N-[(2-hydroxy-5-methoxyphenyl)carbamothioyl]-4-iodobenzamide acts as a selective antagonist of PPARγ by binding to its ligand-binding domain. This binding prevents the activation of PPARγ by its natural ligands, such as thiazolidinediones. The inhibition of PPARγ by N-[(2-hydroxy-5-methoxyphenyl)carbamothioyl]-4-iodobenzamide has been shown to have downstream effects on various biological processes, including adipocyte differentiation, glucose homeostasis, and inflammation.
Biochemical and Physiological Effects:
The inhibition of PPARγ by N-[(2-hydroxy-5-methoxyphenyl)carbamothioyl]-4-iodobenzamide has been shown to have significant biochemical and physiological effects. Inhibition of PPARγ has been shown to reduce adipocyte differentiation and promote lipolysis, which may have implications in the treatment of obesity. Additionally, N-[(2-hydroxy-5-methoxyphenyl)carbamothioyl]-4-iodobenzamide has been shown to reduce insulin sensitivity and glucose uptake, which may have implications in the treatment of type 2 diabetes. Finally, inhibition of PPARγ has been shown to reduce inflammation, which may have implications in the treatment of inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

N-[(2-hydroxy-5-methoxyphenyl)carbamothioyl]-4-iodobenzamide has several advantages as a tool for scientific research. It is a selective antagonist of PPARγ, which allows for the specific inhibition of this nuclear receptor without affecting other pathways. Additionally, N-[(2-hydroxy-5-methoxyphenyl)carbamothioyl]-4-iodobenzamide has been shown to have low toxicity and high stability, making it a reliable tool for long-term experiments. However, N-[(2-hydroxy-5-methoxyphenyl)carbamothioyl]-4-iodobenzamide also has some limitations. Its selectivity for PPARγ may limit its use in studies that require inhibition of other nuclear receptors. Additionally, the inhibition of PPARγ by N-[(2-hydroxy-5-methoxyphenyl)carbamothioyl]-4-iodobenzamide may have off-target effects that need to be carefully considered in experimental design.

Zukünftige Richtungen

There are several future directions for research involving N-[(2-hydroxy-5-methoxyphenyl)carbamothioyl]-4-iodobenzamide. One potential area of research is the role of PPARγ in cancer biology. PPARγ has been shown to have both tumor-promoting and tumor-suppressive effects, and the inhibition of PPARγ by N-[(2-hydroxy-5-methoxyphenyl)carbamothioyl]-4-iodobenzamide may have implications in the treatment of cancer. Additionally, the role of PPARγ in immune regulation is an area of active research, and the inhibition of PPARγ by N-[(2-hydroxy-5-methoxyphenyl)carbamothioyl]-4-iodobenzamide may have implications in the treatment of autoimmune diseases. Finally, the development of more selective PPARγ antagonists, with fewer off-target effects, may further improve the utility of N-[(2-hydroxy-5-methoxyphenyl)carbamothioyl]-4-iodobenzamide as a tool for scientific research.

Synthesemethoden

N-[(2-hydroxy-5-methoxyphenyl)carbamothioyl]-4-iodobenzamide can be synthesized through a multi-step process that involves the reaction of 4-iodobenzoyl chloride with 2-hydroxy-5-methoxyaniline to form N-[(2-hydroxy-5-methoxyphenyl)carbamoyl]-4-iodobenzamide. This intermediate can then be treated with thiosemicarbazide to form the final compound, N-[(2-hydroxy-5-methoxyphenyl)carbamothioyl]-4-iodobenzamide.

Wissenschaftliche Forschungsanwendungen

N-[(2-hydroxy-5-methoxyphenyl)carbamothioyl]-4-iodobenzamide has been extensively used in scientific research as a tool to study the role of PPARγ in various biological processes. It has been shown to inhibit the transcriptional activity of PPARγ by binding to its ligand-binding domain. This inhibition has been used to investigate the downstream effects of PPARγ activation in different cellular contexts.

Eigenschaften

Produktname

N-[(2-hydroxy-5-methoxyphenyl)carbamothioyl]-4-iodobenzamide

Molekularformel

C15H13IN2O3S

Molekulargewicht

428.2 g/mol

IUPAC-Name

N-[(2-hydroxy-5-methoxyphenyl)carbamothioyl]-4-iodobenzamide

InChI

InChI=1S/C15H13IN2O3S/c1-21-11-6-7-13(19)12(8-11)17-15(22)18-14(20)9-2-4-10(16)5-3-9/h2-8,19H,1H3,(H2,17,18,20,22)

InChI-Schlüssel

FONAMCOBHWMJSB-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC=C(C=C2)I

Kanonische SMILES

COC1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC=C(C=C2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.